Quinupristin (mesylate), with the chemical identifier 120138-50-3, is a semi-synthetic antibiotic derived from pristinamycin I, classified as a streptogramin B antibiotic. It is primarily used in combination with dalfopristin to treat serious infections caused by Gram-positive bacteria, including strains resistant to other antibiotics such as vancomycin-resistant Enterococcus and methicillin-resistant Staphylococcus aureus. Quinupristin functions by inhibiting bacterial protein synthesis, leading to cell death or stasis .
Quinupristin is sourced from the fermentation of Streptomyces pristinaespiralis, which produces pristinamycin I. This compound undergoes chemical modifications to yield quinupristin. It belongs to the class of antibiotics known as streptogramins, which are further divided into two groups: streptogramin A and streptogramin B .
The synthesis of quinupristin involves several steps starting from pristinamycin IA. The industrial production typically begins with large-scale fermentation processes followed by extraction and purification. The key synthetic routes include:
Common reagents in these processes include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Quinupristin has a complex molecular structure characterized by its empirical formula and a molecular weight of approximately 1022.23 g/mol. Its structural representation includes multiple rings and functional groups that contribute to its biological activity .
The structural formula can be represented as follows:
Quinupristin undergoes various chemical reactions, including:
These reactions are facilitated by common reagents, which include oxidizing agents, reducing agents, and catalysts .
Major products formed from these reactions retain antibacterial activity and may include conjugated metabolites with glutathione or cysteine .
Quinupristin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting the late phase of protein synthesis. This action prevents the elongation of the polypeptide chain, leading to the release of incomplete chains and ultimately causing bacterial cell death or stasis . The combination of quinupristin with dalfopristin enhances its efficacy; dalfopristin binds first, inducing a conformational change that increases quinupristin's binding affinity by approximately 100 times .
Additional relevant data include its pharmacokinetics; quinupristin has a half-life of approximately 3.1 hours in humans, with significant protein binding characteristics .
Quinupristin has several scientific applications:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: